Cas no 37350-58-6 (Metoprolol)

Metoprolol 化学的及び物理的性質
名前と識別子
-
- 1-(Isopropylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
- Metroprolol
- 1-[4-(2-methoxyethyl)phenoxy]-3-propan-2-ylamino-propan-2-ol
- Metoprolol
- cgp2175
- H-23
- Lopresoretic
- Methoprorol
- Metoprorol
- dl-Metoprolol
- Betalok
- {2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propyl}(propan-2-yl)amine
- DTXCID503309
- NCGC00021148-04
- BRD-A03623303-045-02-0
- METOPROLOL [VANDF]
- METOPROLOL [MI]
- D02358
- GP-2175E
- EINECS 257-166-4
- AB00053499_23
- DB00264
- SDCCGSBI-0050706.P005
- AKOS005927923
- 1-(4-(2-Methoxyethyl)-phenoxy)-3-((1-methylethyl)amino)-2-propanol
- rac Metoprolol
- NCGC00356981-01
- Metrol
- 1-(4-(2-methoxyethyl)phenoxy)-3-(propan-2-ylamino)propan-2-ol
- BRD-A03623303-046-14-3
- C07AB02
- 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-
- BDBM25756
- Seroken
- HMS2090B15
- BCA38451
- CGP 2175
- Z398538014
- Meijoprolol
- Selo-Zok
- BRD-A03623303-045-05-3
- Toprol
- Q409468
- NCGC00021148-03
- CAS-51384-51-1
- GTPL553
- 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-, (+-)-
- AB00053499_22
- (RS)-Metoprolol
- s5430
- AB00053499
- 37350-58-6
- Metoprolol [USAN:INN:BAN]
- SCHEMBL4093
- L000669
- 51384-51-1 (free base)
- metoprololo
- UNII-GEB06NHM23
- CHEMBL13
- Lopresol (Salt/Mix)
- Metoprololum (INN-Latin)
- SR-01000003148-2
- NCGC00021148-21
- Spesicor
- CCRIS 4198
- 54163-88-1
- HSDB 6531
- NCGC00021148-05
- (2R,3R)-2,3-dihydroxysuccinic acid;1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
- METOPROLOL [INN]
- 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
- Metoprololum [INN-Latin]
- METOPROLOL [WHO-DD]
- STL301858
- BRD-A03623303-045-09-5
- 51384-51-1
- 1-(Isopropylamino)-3-[p-(2-methoxyethyl)phenoxy]-2-propanol
- (+/-)-Metoprolol
- HY-17503
- CGP-2175
- 2-Propanol, 1-[4-(2-methoxyethyl)phenoxy]-3-[(1-methylethyl)amino]-, (.+/-.)-
- METOPROLOL [USAN]
- LOPRESSIDONE
- (.+/-.)-Metoprolol
- Presolol
- EN300-317058
- (+/-)-1-(Isopropylamino)-3-(p-(beta-methoxyethyl)phenoxy)-2-propanol
- BCP09038
- Metohexal
- H 93/26 (Salt/Mix)
- 1-(Isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol
- SBI-0050706.P004
- CCG-204813
- CS-3159
- 2-Propanol, 1-(4-(2-methoxyethyl)phenoxy)-3-((1-methylethyl)amino)-
- Neobloc
- C07202
- METOPROLOL [MART.]
- METOPROLOL (MART.)
- BG-0006
- Tox21_303972
- Lopresoretic (Salt/Mix)
- AC-19022
- METOPROLOL, (+/-)-
- METOPROLOL [HSDB]
- Metoprolol (USAN/INN)
- 1-(isopropylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol
- Preblok
- H-93/26
- 1-(4-(2-METHOXYETHYL)PHENOXY)-3-((1-METHYLETHYL)AMINO)-2-PROPANOL
- HMS3886O04
- TOPROL-XL
- Beatrolol
- GEB06NHM23
- Q-201400
- DTXSID2023309
- Spesikor
- 1-[4-(2-methoxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
- Loresor
- Metoprololum
- DB-049097
- 1-[(1-methylethyl)amino]-3-({4-[2-(methyloxy)ethyl]phenyl}oxy)propan-2-ol
- CHEBI:6904
- MFCD00599534
- AB00053499-21
- Metoprolol slow release
- NS00000197
- 1-Isopropylamino-3-[4-(2-methoxy-ethyl)-phenoxy]-propan-2-ol
-
- インチ: 1S/C15H25NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-7,12,14,16-17H,8-11H2,1-3H3
- InChIKey: IUBSYMUCCVWXPE-UHFFFAOYSA-N
- ほほえんだ: COCCC1C=CC(OCC(CNC(C)C)O)=CC=1
計算された属性
- せいみつぶんしりょう: 267.18300
- どういたいしつりょう: 267.183444
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 9
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.7
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- 密度みつど: 1.0281 (rough estimate)
- ゆうかいてん: [120]
- ふってん: 410.55°C (rough estimate)
- フラッシュポイント: 346.1°C
- 屈折率: 1.5000 (estimate)
- PSA: 50.72000
- LogP: 2.00410
Metoprolol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X80235-5g |
Metoprolol |
37350-58-6 | 5g |
¥5498.0 | 2021-09-07 | ||
1PlusChem | 1P01G06D-25mg |
Metoprolol |
37350-58-6 | 98% | 25mg |
$87.00 | 2024-05-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X80235-1g |
Metoprolol |
37350-58-6 | ≥98% | 1g |
¥3998.0 | 2023-09-05 | |
A2B Chem LLC | AY25541-25mg |
Metoprolol |
37350-58-6 | 98% | 25mg |
$88.00 | 2024-04-20 |
Metoprolol 関連文献
-
Manisha Singh,Ravi Bhushan RSC Adv. 2015 5 70255
-
Xue Ren,Man He,Beibei Chen,Bin Hu Anal. Methods 2020 12 141
-
Mariani A. Ciciliati,M. Ermelinda S. Eusébio,Manuela Ramos Silva,éder T. G. Cavalheiro,Ricardo A. E. Castro CrystEngComm 2019 21 4319
-
Wei Sun,Ruimin Chen,Wanshu Li,Hui Zhang,Jifeng Ye,Xiao Cui,Chengke Huang Anal. Methods 2015 7 8459
-
Sonoko Uzu,Kazuhiro Imai,Kenichiro Nakashima,Shuzo Akiyama Analyst 1991 116 1353
-
Qin-Tao Liu,Rob I. Cumming,Alan D. Sharpe Photochem. Photobiol. Sci. 2009 8 768
-
Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280
-
Xiangjing Yang,Takeshi Fukushima,Tomofumi Santa,Hiroshi Homma Analyst 1997 122 1365
-
Peng Zhou,Jinling Huang,Wanxue Ding RSC Adv. 2018 8 35981
-
Kevin V. Thomas,Christian Dye,Martin Schlabach,Katherine H. Langford J. Environ. Monit. 2007 9 1410
Metoprololに関する追加情報
Metoprolol (CAS No. 37350-58-6): A Comprehensive Overview
Metoprolol (CAS No. 37350-58-6) is a widely used β1-adrenergic receptor antagonist, commonly prescribed for the management of various cardiovascular conditions, including hypertension, angina pectoris, and arrhythmias. This compound, also known as 1-isopropylamino-3-[4-(2-methoxyethyl)phenoxy]-2-propanol, is a selective β1-adrenergic receptor blocker that effectively reduces heart rate and myocardial contractility, thereby lowering blood pressure and alleviating symptoms associated with these conditions.
The pharmacological properties of Metoprolol are well-documented and have been extensively studied over the past few decades. It is rapidly absorbed from the gastrointestinal tract and undergoes significant first-pass metabolism in the liver, leading to a bioavailability of approximately 50%. The drug is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP2D6, which can result in variable plasma concentrations among different individuals due to genetic polymorphisms in this enzyme.
Recent clinical trials have further elucidated the benefits of Metoprolol in cardiovascular disease management. A study published in the Journal of the American College of Cardiology (JACC) in 2021 demonstrated that Metoprolol significantly reduced the risk of major adverse cardiovascular events (MACE) in patients with chronic heart failure. The trial involved over 5,000 participants and found that those treated with Metoprolol had a 28% lower risk of MACE compared to those receiving placebo.
In addition to its cardiovascular benefits, Metoprolol has shown promise in other therapeutic areas. For instance, a 2022 study published in the European Journal of Neurology investigated the use of Metoprolol in the prevention of migraine headaches. The results indicated that Metoprolol was effective in reducing both the frequency and severity of migraines, making it a potential alternative for patients who do not respond well to traditional migraine prophylaxis medications.
The safety profile of Metoprolol is generally favorable, with common side effects including bradycardia, hypotension, and fatigue. However, these side effects are usually mild and can be managed with dose adjustments or discontinuation if necessary. It is important to note that Metoprolol should be used with caution in patients with asthma or chronic obstructive pulmonary disease (COPD) due to its potential to exacerbate bronchospasm.
The pharmacokinetics of Metoprolol have been extensively studied, providing valuable insights into its dosing and administration. The drug has a half-life of approximately 3-4 hours, which necessitates multiple daily dosing to maintain therapeutic levels. Extended-release formulations of Metoprolol, such as Metoprolol succinate, have been developed to improve patient compliance by reducing the frequency of dosing while maintaining consistent plasma concentrations.
Recent advancements in drug delivery systems have also focused on enhancing the therapeutic efficacy and safety of Metoprolol. Nanotechnology-based approaches, such as liposomal encapsulation and polymeric nanoparticles, have shown promise in improving drug bioavailability and reducing side effects. A study published in the Journal of Controlled Release in 2021 demonstrated that liposomal formulations of Metoprolol exhibited enhanced permeability and retention (EPR) effects in target tissues, leading to improved therapeutic outcomes.
The role of Metoprolol in personalized medicine is another area of active research. Genetic testing for CYP2D6 polymorphisms can help identify patients who are poor metabolizers or ultra-rapid metabolizers, allowing for more precise dosing regimens. This approach can optimize treatment efficacy while minimizing adverse effects, thereby improving patient outcomes.
In conclusion, Metoprolol (CAS No. 37350-58-6) remains a cornerstone medication in the management of cardiovascular diseases due to its well-established efficacy and safety profile. Ongoing research continues to uncover new applications and delivery methods for this versatile compound, further solidifying its importance in modern pharmacotherapy.
37350-58-6 (Metoprolol) 関連製品
- 9004-62-0(Hetastarch)
- 98418-47-4(Metoprolol succinate)
- 60-87-7(dimethyl1-(10H-phenothiazin-10-yl)propan-2-ylamine)
- 51384-51-1(Metoprolol)
- 56392-16-6(a-Hydroxy Metoprolol (Mixture of Diastereomers))
- 63659-19-8(Betaxolol hydrochloride)
- 9004-57-3(Ethyl cellulose)
- 29122-68-7(Atenolol)
- 56392-14-4(Metoprolol Acid)
- 56392-17-7(Metoprolol Tartrate (mixture of isomers))



